molecular formula C9H11NOS B14037432 1-(4-Amino-2-mercaptophenyl)propan-2-one

1-(4-Amino-2-mercaptophenyl)propan-2-one

Cat. No.: B14037432
M. Wt: 181.26 g/mol
InChI Key: LCOKHBKZFKYMPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-mercaptophenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitroacetophenone with thiourea under acidic conditions to yield 1-(4-nitro-2-mercaptophenyl)propan-2-one, which is then reduced to the amino derivative using hydrogenation or other reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high-quality product output .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-2-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The ketone group can also participate in nucleophilic addition reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-2-mercaptophenyl)propan-2-one is unique due to the presence of both amino and mercapto groups, which provide distinct reactivity and binding properties. This dual functionality makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(4-amino-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H11NOS/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5,12H,4,10H2,1H3

InChI Key

LCOKHBKZFKYMPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)N)S

Origin of Product

United States

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